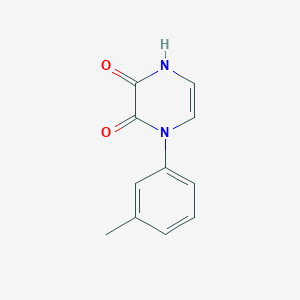
4-(3-methylphenyl)-1H-pyrazine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-methylphenyl)-1H-pyrazine-2,3-dione is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.213. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
4-(3-methylphenyl)-1H-pyrazine-2,3-dione has shown potential as a bioactive molecule with various pharmacological properties:
- Anticancer Activity : Research indicates that derivatives of pyrazine compounds often exhibit anticancer properties. For instance, studies have demonstrated that pyrazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Properties : The compound's structure allows it to interact with microbial enzymes, potentially leading to the development of new antimicrobial agents. Research has highlighted the efficacy of similar compounds against resistant strains of bacteria .
- Anti-inflammatory Effects : Pyrazine derivatives have been studied for their anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Organic Synthesis
In organic chemistry, this compound serves as an essential building block for synthesizing more complex molecules:
- Synthesis of Heterocycles : The compound can be utilized in the formation of various heterocyclic compounds through cyclization reactions, expanding its utility in drug discovery .
- Reagent in Organic Reactions : It acts as a reagent in several organic reactions, including condensation reactions that lead to the formation of larger molecular frameworks .
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Development of Polymers : Its reactivity allows for incorporation into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials .
- Coatings and Composites : The compound can be used in formulating coatings that require specific chemical resistance or durability characteristics .
Data Tables
Case Studies
- Anticancer Research : A study published in the Tropical Journal of Pharmaceutical Research examined various pyrazine derivatives, including this compound, demonstrating significant cytotoxicity against different cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .
- Antimicrobial Studies : In another investigation, researchers synthesized derivatives based on this compound and tested them against Gram-positive and Gram-negative bacteria. Results showed promising antimicrobial activity comparable to standard antibiotics .
- Polymer Applications : A recent study explored the incorporation of pyrazine derivatives into polymer matrices to improve thermal stability and mechanical strength. The findings indicated enhanced performance metrics for the resulting composites compared to traditional polymers .
属性
IUPAC Name |
4-(3-methylphenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-3-2-4-9(7-8)13-6-5-12-10(14)11(13)15/h2-7H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIKKUMJCALALW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CNC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













